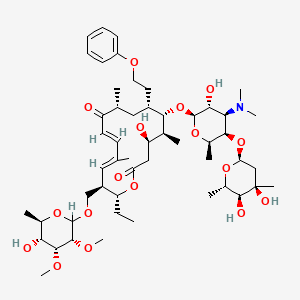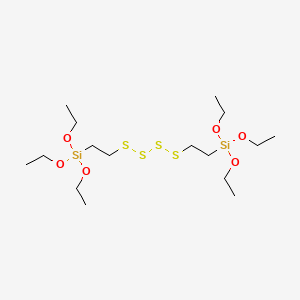
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is a complex organosilane compound. It is known for its unique structure, which includes both silicon and sulfur atoms, making it a valuable compound in various industrial applications. This compound is often used in the rubber industry to enhance the physical and mechanical properties of rubber products .
Vorbereitungsmethoden
The synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds. One common method involves the reaction of triethoxysilylpropyl disulfide with sodium hydrogen sulfate and sodium hydrogensulfide in water at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and quality.
Analyse Chemischer Reaktionen
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane has a wide range of scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of advanced materials, including polymers and composites.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials for medical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane involves its ability to form strong covalent bonds with other molecules. The silicon and sulfur atoms in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications as a crosslinking agent and in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is unique due to its combination of silicon and sulfur atoms. Similar compounds include:
Bis(triethoxysilylpropyl)disulfide: This compound is similar in structure but lacks the additional oxygen atoms present in this compound.
Bis(triethoxysilylpropyl)tetrasulfide: This compound has a higher sulfur content and is used in similar applications but offers different mechanical properties. The unique structure of this compound provides it with distinct advantages in terms of stability and reactivity, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
41453-79-6 |
|---|---|
Molekularformel |
C16H38O6S4Si2 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
triethoxy-[2-(2-triethoxysilylethyltetrasulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6S4Si2/c1-7-17-27(18-8-2,19-9-3)15-13-23-25-26-24-14-16-28(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
InChI-Schlüssel |
ASAOXGWSIOQTDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCSSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


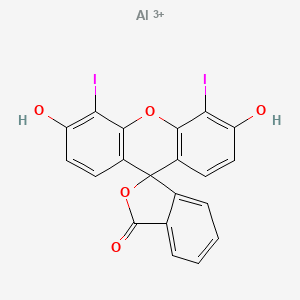
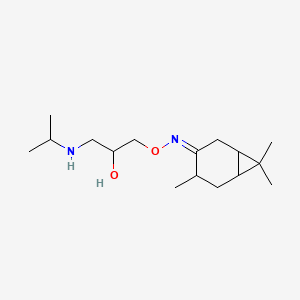
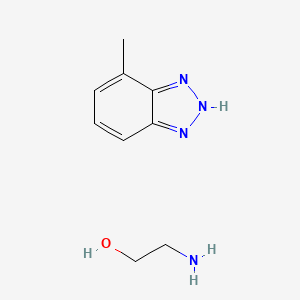

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
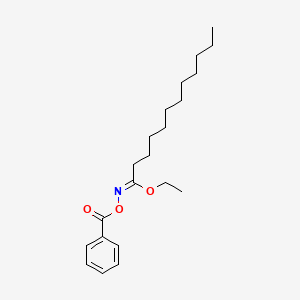

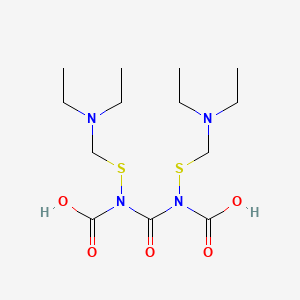
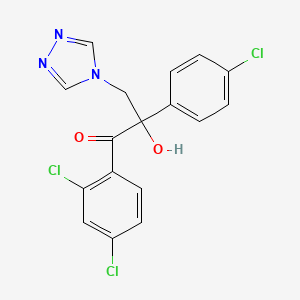
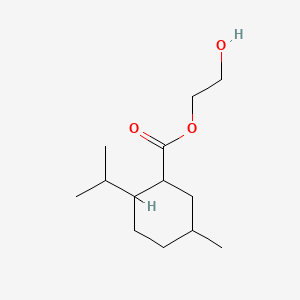
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)


